Quinoxaline, 2-(4-(methylthio)phenyl)-
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Overview
Description
Quinoxaline, 2-(4-(methylthio)phenyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. . The compound 2-(4-(methylthio)phenyl)-quinoxaline is of particular interest due to its unique structural features and potential biological activities.
Preparation Methods
The synthesis of quinoxaline derivatives typically involves the condensation of ortho-phenylenediamine with 1,2-dicarbonyl compounds . For the specific synthesis of 2-(4-(methylthio)phenyl)-quinoxaline, the following methods are commonly used:
Condensation Reaction: This method involves the reaction of ortho-phenylenediamine with 4-(methylthio)benzil under acidic conditions.
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative of 4-(methylthio)phenyl with a halogenated quinoxaline derivative in the presence of a palladium catalyst. This method is advantageous due to its mild reaction conditions and high yields.
Chemical Reactions Analysis
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent.
Medicine: Quinoxaline derivatives, including 2-(4-(methylthio)phenyl)-quinoxaline, have been investigated for their anticancer properties.
Industry: The compound is used in the development of new materials, including dyes and polymers.
Mechanism of Action
The biological activity of quinoxaline, 2-(4-(methylthio)phenyl)- is primarily attributed to its ability to interact with various molecular targets. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death . Additionally, it can generate reactive oxygen species, causing oxidative stress and damage to cellular components .
Comparison with Similar Compounds
Quinoxaline, 2-(4-(methylthio)phenyl)- is unique compared to other quinoxaline derivatives due to the presence of the methylthio group. This group enhances the compound’s lipophilicity, allowing for better cell membrane penetration and increased biological activity . Similar compounds include:
Properties
CAS No. |
53066-80-1 |
---|---|
Molecular Formula |
C15H12N2S |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
2-(4-methylsulfanylphenyl)quinoxaline |
InChI |
InChI=1S/C15H12N2S/c1-18-12-8-6-11(7-9-12)15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
InChI Key |
FTPYEGSDQHXEHH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
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